11-Hydroxy-12-methoxyabietatriene
Overview
Description
11-Hydroxy-12-methoxyabietatriene is a diterpenoid compound isolated from the needles of conifers. It has the molecular formula C21H32O2 and a molecular weight of 316.5 g/mol. This compound is part of the abietane diterpenoids family, which are known for their diverse biological activities.
Mechanism of Action
Target of Action
This compound is a type of diterpenoid , a class of compounds known for their diverse biological activities
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 11-Hydroxy-12-methoxyabietatriene is currently lacking . These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its elimination.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxy-12-methoxyabietatriene typically involves the use of diterpenoid precursors. One common method is the isolation from the hairy root cultures of Salvia species . The reaction conditions often include the use of solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, particularly from the herbs of Salvia candidissima . The process includes the cultivation of these plants, followed by extraction and purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 11-Hydroxy-12-methoxyabietatriene undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which can be further utilized in different chemical processes .
Scientific Research Applications
11-Hydroxy-12-methoxyabietatriene has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of diterpenoids.
Biology: Studied for its role in plant defense mechanisms and its potential insecticidal properties.
Medicine: Investigated for its cytotoxic effects on mammalian and insect cell lines, showing potential as an antitumor agent.
Industry: Utilized in the production of bioactive compounds and as a natural product in various industrial applications.
Comparison with Similar Compounds
11-Hydroxy-12-methoxyabietatriene is unique among diterpenoids due to its specific hydroxyl and methoxy functional groups. Similar compounds include:
- 11-Hydroxy-sugiol (CAS#88664-08-8)
- Salvinolone (CAS#120278-22-0)
- 14-Deoxycoleon U (CAS#88664-09-9)
- Carnosol (CAS#5957-80-2)
- Rosmanol (CAS#80225-53-2)
These compounds share structural similarities but differ in their functional groups and biological activities .
Properties
IUPAC Name |
(4bS,8aS)-3-methoxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-13(2)15-12-14-8-9-16-20(3,4)10-7-11-21(16,5)17(14)18(22)19(15)23-6/h12-13,16,22H,7-11H2,1-6H3/t16-,21-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQBQRRNDYBXHO-KKSFZXQISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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